molecular formula C10H17N3O2 B15303574 5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B15303574
M. Wt: 211.26 g/mol
InChI Key: QKXXIPYQXWKUSY-UHFFFAOYSA-N
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Description

5-(Butylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1484466-69-4) is a pyrazole derivative with a molecular formula of C10H16N4 and a molecular weight of 192.26 g/mol . This compound belongs to the aminopyrazole class of N-heterocyclic compounds, which are characterized by a five-membered ring featuring two adjacent nitrogen atoms and are known as versatile scaffolds in medicinal and synthetic chemistry . As a 5-aminopyrazole, it serves as a valuable building block for the synthesis of more complex heterocyclic systems, including pyrazole-oxindole hybrids, which have been explored for their biological activities in research settings . The presence of both a butylamino substituent and a carboxylic acid functional group on the pyrazole core provides multiple sites for further chemical modification, making it a useful intermediate for constructing compound libraries. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-(butylamino)-1,3-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H17N3O2/c1-4-5-6-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15)

InChI Key

QKXXIPYQXWKUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=NN1C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of the target compound with its analogs:

Compound Name (CAS) Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Purity Key Properties
5-(Butylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1339687-81-8) Butylamino C₉H₁₆N₃O₂ 198.25 98% High lipophilicity; potential for hydrogen bonding
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (27006-82-2) Chloro C₆H₇ClN₂O₂ 174.58 97% Electron-withdrawing group; mp 195–198°C
5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1550422-83-7) Difluoroethylamino C₈H₁₁F₂N₃O₂ 219.19 N/A Fluorine-enhanced metabolic stability
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1384427-29-5) Difluoromethyl C₇H₈F₂N₂O₂ 190.15 N/A Electronegative substituent; improved crystallinity

Key Observations :

  • Substituent Effects: The butylamino group in the target compound introduces significant lipophilicity compared to the electron-withdrawing chloro group in the analog from Kanto Reagents .
  • Molecular Weight: The butylamino derivative has a higher molecular weight (198.25 g/mol) than the chloro analog (174.58 g/mol), which may influence pharmacokinetic properties like absorption and distribution.

Physical and Chemical Properties

  • Melting Point : Only the chloro-substituted analog reports a melting point range of 195–198°C , suggesting strong intermolecular interactions due to its polar substituent . Data for other compounds are unavailable.
  • Solubility: The butylamino group likely reduces aqueous solubility compared to the chloro and fluorinated analogs, which may exhibit better solubility in polar solvents.
  • Acidity: The electron-withdrawing chloro group could increase the acidity of the carboxylic acid moiety compared to the electron-donating butylamino group.

Q & A

Q. What are the established synthetic routes for 5-(Butylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of β-keto esters with hydrazine derivatives, followed by alkylation and amination. For example:

Cyclocondensation : Use ethyl acetoacetate and substituted hydrazines to form the pyrazole core .

N-Alkylation : Introduce the dimethyl group via alkylation with methyl iodide under basic conditions (e.g., NaH/DMF) .

Amination : React with butylamine under nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to attach the butylamino group .

  • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Palladium or copper catalysts improve coupling reactions .
  • Temperature Control : Stepwise heating (60–80°C) minimizes side reactions.
  • Yield Improvement : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) achieves >85% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., butylamino CH₂ peaks at δ 1.2–1.6 ppm, pyrazole ring protons at δ 6.8–7.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) groups .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 255.15 g/mol) .

Advanced Research Questions

Q. How can computational chemistry techniques predict the compound's reactivity and interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group shows high electrophilicity, favoring interactions with serine proteases .
  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or antimicrobial targets. Pyrazole rings often form π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
  • MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (GROMACS, 100 ns trajectories) .

Q. What strategies resolve contradictions in bioactivity data across studies involving similar pyrazole derivatives?

  • Methodological Answer :
  • Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity, COX inhibition for anti-inflammatory activity) .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. methyl groups) on potency. For instance, electron-withdrawing groups enhance antimicrobial activity but reduce solubility .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies (e.g., Viveka et al., 2016) to identify outliers due to assay variability .

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